

# addressing inconsistencies between theoretical and experimental data for BaAl4

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# Technical Support Center: BaAl4 Experimental & Theoretical Data Correlation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies between theoretical predictions and experimental data for the topological semimetal BaAl4.

### Frequently Asked Questions (FAQs)

Q1: My experimental Angle-Resolved Photoemission Spectroscopy (ARPES) data for BaAl4 doesn't perfectly match the calculated band structure. What are the common causes for this discrepancy?

A1: Minor deviations between ARPES data and theoretical calculations are not uncommon. Here are several factors that could contribute to these inconsistencies:

 Surface vs. Bulk Effects: Conventional ARPES is highly surface-sensitive due to the short mean free path of photoelectrons. The measured electronic structure may be influenced by surface states or surface reconstructions not accounted for in bulk theoretical models. To probe the bulk electronic structure more directly, consider using high-energy photons (Hard X-ray ARPES or HAXPES).



- Sample Quality and Defects: The electronic properties of BaAl4 are sensitive to crystal quality. Defects such as vacancies, interstitials, or anti-site defects can introduce in-gap states or cause band shifts that are not present in an ideal theoretical model.[1][2]
- Stoichiometry: Off-stoichiometry in the grown crystals can significantly alter the electronic structure and Fermi level position.[3][4]
- Theoretical Model Approximations: Density Functional Theory (DFT) calculations rely on approximations for the exchange-correlation functional (e.g., GGA, LDA). These approximations may not perfectly capture electron-electron interactions, leading to slight inaccuracies in band positions and energies. For BaAl4, a small energy shift of ~70 meV has been noted to better align theoretical calculations with experimental data.[5]
- Experimental Resolution: The energy and momentum resolution of the ARPES setup can broaden spectral features, making direct comparison with sharply defined theoretical bands challenging.

Q2: Why do related compounds like SrAl4 and EuAl4 exhibit a Charge Density Wave (CDW) transition, while BaAl4 does not? My measurements confirm the absence of a CDW in BaAl4, which seems inconsistent with the family of materials.

A2: The absence of a Charge Density Wave (CDW) in BaAl4, despite its presence in isostructural SrAl4 and EuAl4, is a known and significant finding. This is not an experimental error but a real material property. Theoretical studies have shown that while all three compounds have similar Fermi surface nesting conditions, the electron-phonon coupling (EPC) is weaker in BaAl4.[6][7][8][9][10] The stronger EPC in SrAl4 and EuAl4 for the transverse acoustic mode at a small q-vector is the primary driver for the CDW instability, which is absent in BaAl4.[6][7][8][9]

Q3: My transport measurements on BaAl4 show sample-to-sample variation. What could be the cause?



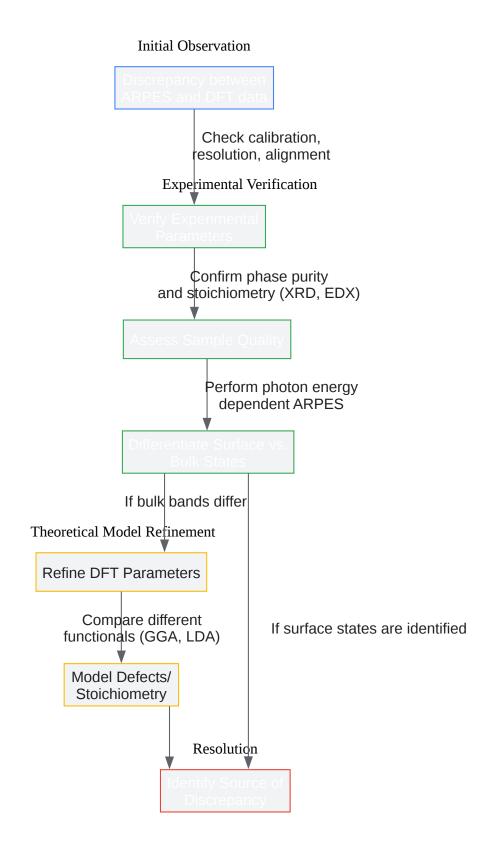
A3: Variations in transport properties across different BaAl4 samples often point to differences in crystal quality. Key factors include:

- Crystal Defects: Dislocations and point defects can act as scattering centers for charge carriers, impacting resistivity and magnetoresistance measurements.[11]
- Phase Purity: The presence of secondary phases or inclusions from the flux growth process can create alternative conduction paths.
- Stoichiometry: As with electronic structure, deviations from the ideal Ba:Al ratio can affect carrier concentration and mobility.

# Troubleshooting Guides Guide 1: Reconciling ARPES Data with DFT Calculations

This guide provides a systematic workflow for troubleshooting discrepancies between experimental ARPES results and theoretical band structure calculations for BaAl4.





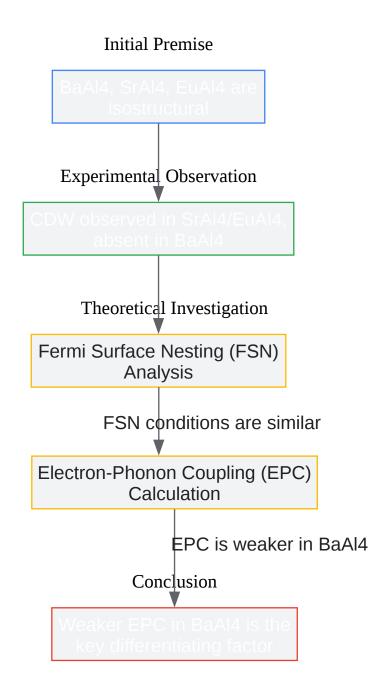
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Caption: Troubleshooting workflow for ARPES vs. DFT discrepancies.



## Guide 2: Investigating Absence of Charge Density Wave (CDW) in BaAl4

This diagram illustrates the logical flow for understanding why BaAl4 does not exhibit a CDW, unlike its structural analogs.



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Caption: Logical path to explain the absence of CDW in BaAl4.

### **Data Presentation**

Table 1: Comparison of Lattice Parameters and Properties of BaAl4 and Related Compounds

Compound	Crystal Structure	Space Group	Lattice Parameters (a, c) in Å	CDW Transition	Key Feature
BaAl4	Tetragonal	I4/mmm	a = 4.566, c = 11.278[5]	No	Topological Semimetal[12 ]
SrAl4	Tetragonal	I4/mmm	Varies with Temp.	Yes (~243 K)	CDW Instability[7]
EuAl4	Tetragonal	I4/mmm	Varies with Temp.	Yes	CDW & Magnetism

# **Experimental Protocols Protocol 1: Synthesis of BaAl4 Single Crystals (Self-Flux**

### Method)

- Material Preparation:
  - Use high-purity Barium (Ba) chunks (e.g., 99.98%) and Aluminum (Al) pieces.
  - Combine Ba and Al in a molar ratio with excess Al to act as a flux. A common ratio is Ba:Al
     = 1:20.
- Crucible and Sealing:
  - Place the mixture in an alumina crucible.
  - Seal the crucible inside a quartz tube under a partial argon atmosphere to prevent oxidation.



- · Heating and Cooling Profile:
  - Heat the sealed tube to 1150°C over several hours.
  - Hold at 1150°C for 10-20 hours to ensure homogeneity.
  - Slowly cool the furnace to 700°C at a rate of 2-4°C per hour. This slow cooling is critical for crystal growth.
  - At 700°C, remove the excess Al flux by centrifuging the crucible while hot.
- Crystal Extraction:
  - After cooling to room temperature, mechanically extract the grown BaAl4 single crystals.
     Crystals typically grow with large facets.

### **Protocol 2: Crystal Quality Characterization**

- X-Ray Diffraction (XRD):
  - Perform powder XRD on crushed crystals to confirm the BaAl4 phase and check for impurities.
  - Use single-crystal XRD to determine the crystal structure, lattice parameters, and orientation.
- Energy-Dispersive X-ray Spectroscopy (EDX):
  - Use EDX in a scanning electron microscope to verify the elemental composition and check for stoichiometric variations across the crystal.
- Transport Measurements:
  - Measure electrical resistivity as a function of temperature to confirm metallic behavior and the absence of phase transitions like a CDW.
  - Perform Hall effect measurements to determine carrier type and concentration.



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